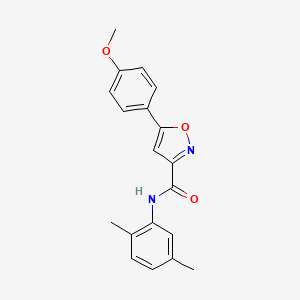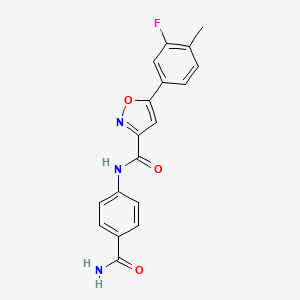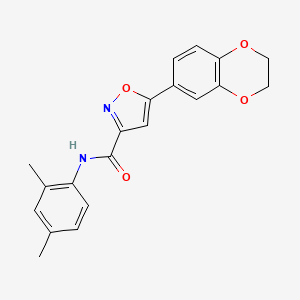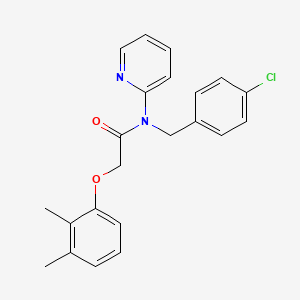![molecular formula C14H10ClN3O2S2 B11352536 2-(3-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11352536.png)
2-(3-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s name provides insight into its composition:
- The 2-(3-chlorophenoxy) part indicates a chlorophenyl group attached to the acetamide backbone.
- The N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl] segment involves a thiophene ring connected to a 1,2,4-thiadiazole ring via an amide linkage.
- Overall, it’s an acetamide derivative with functional groups that contribute to its properties.
2-(3-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide: is a synthetic organic compound with a complex structure. It combines elements from different chemical classes, making it intriguing for various applications.
Preparation Methods
- One synthetic route involves coupling reactions, such as the Sonogashira coupling reaction . This method forms carbon-carbon bonds under mild conditions.
- A novel alkyne, 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene , can serve as a precursor. It undergoes Sonogashira coupling with various iodoaryl compounds .
- The reaction conditions and purification steps are crucial for obtaining the desired compound.
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Oxidation, reduction, and substitution: reactions are relevant:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biomolecules (e.g., enzymes, receptors).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antitumor).
Industry: Evaluate its use in materials (e.g., organic electronics, sensors).
Mechanism of Action
- The compound likely interacts with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other thiophene-based derivatives (e.g., benzothiophenes, chromones).
- Highlight its unique features, such as the chlorophenyl moiety and the 1,2,4-thiadiazole ring.
Properties
Molecular Formula |
C14H10ClN3O2S2 |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C14H10ClN3O2S2/c15-9-3-1-4-10(7-9)20-8-12(19)16-14-17-13(18-22-14)11-5-2-6-21-11/h1-7H,8H2,(H,16,17,18,19) |
InChI Key |
DVTUIBZUHZNCSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,7-trimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11352456.png)

![3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11352474.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352478.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11352481.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11352485.png)
![N-tert-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11352494.png)
![1-[(4-methylbenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B11352496.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B11352508.png)
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11352518.png)


![3,4,5-trimethoxy-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B11352544.png)

